
2-(3-Bromo-4-methoxyphenyl)ethan-1-amine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-4-methoxyphenyl)ethan-1-amine hydrobromide is an organic compound with the molecular formula C9H13Br2NO. It is a derivative of phenethylamine, featuring a bromine atom and a methoxy group attached to the benzene ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-methoxyphenyl)ethan-1-amine hydrobromide typically involves the bromination of 4-methoxyphenethylamine. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes bromination, followed by amination and subsequent hydrobromide salt formation. The reaction conditions are optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromo-4-methoxyphenyl)ethan-1-amine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding phenethylamine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of 3-bromo-4-methoxybenzaldehyde or 3-bromo-4-methoxybenzoic acid.
Reduction: Formation of 4-methoxyphenethylamine.
Aplicaciones Científicas De Investigación
2-(3-Bromo-4-methoxyphenyl)ethan-1-amine hydrobromide is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)ethan-1-amine hydrobromide involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine and methoxy substituents on the benzene ring influence its binding affinity and selectivity towards these targets. The compound may act as an agonist or antagonist, modulating the activity of the target protein and affecting downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Bromo-2-methylphenyl)ethan-1-amine: Similar structure but with a methyl group instead of a methoxy group.
2-Bromo-1-(4-methoxyphenyl)ethanone: Contains a carbonyl group instead of an amine group.
2-Bromo-1-(4-methylphenyl)ethanone: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
2-(3-Bromo-4-methoxyphenyl)ethan-1-amine hydrobromide is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of substituents allows for specific interactions with molecular targets, making it valuable in research and industrial applications .
Propiedades
Fórmula molecular |
C9H13Br2NO |
|---|---|
Peso molecular |
311.01 g/mol |
Nombre IUPAC |
2-(3-bromo-4-methoxyphenyl)ethanamine;hydrobromide |
InChI |
InChI=1S/C9H12BrNO.BrH/c1-12-9-3-2-7(4-5-11)6-8(9)10;/h2-3,6H,4-5,11H2,1H3;1H |
Clave InChI |
NRQRIUDYDALEDD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CCN)Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



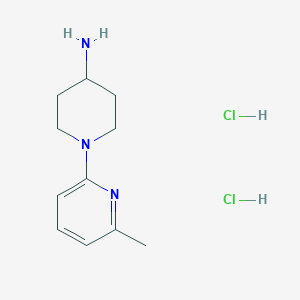
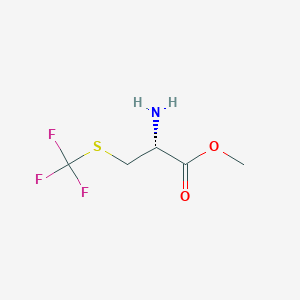
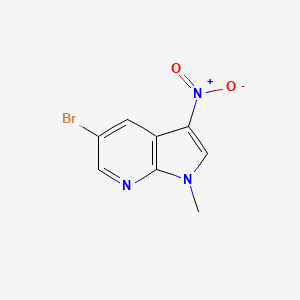

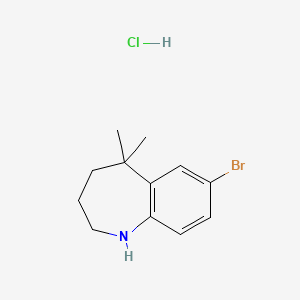
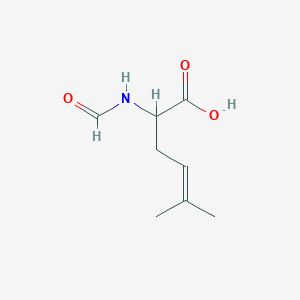

![2-(2,6-dioxopiperidin-3-yl)-5-{[5-(piperazin-1-yl)pentyl]oxy}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13481916.png)
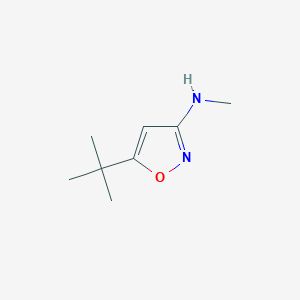

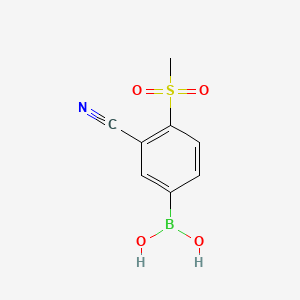
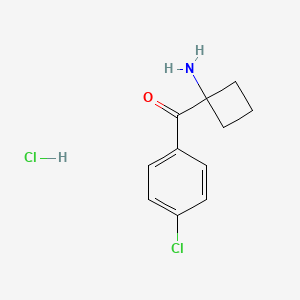
![O-[(3-bromophenyl)methyl]hydroxylamine](/img/structure/B13481936.png)
